2-amino-N-(cyclopentylmethyl)-2-methylpropanamide
Description
Historical Development and Discovery Context
The compound first appeared in chemical databases circa 2025, with initial characterization data published in PubChemLite. Its development coincides with increased interest in sterically hindered amides as protease-resistant peptide mimetics in medicinal chemistry. The cyclopentylmethyl group represents a strategic design choice, balancing lipophilicity and metabolic stability compared to traditional benzyl substituents.
Early synthetic routes likely employed:
- Carbodiimide-mediated coupling of 2-amino-2-methylpropanoic acid
- Nucleophilic displacement reactions with cyclopentylmethylamine
Recent advances in C(sp³)-N bond formation methodologies, particularly nickel-catalyzed cross-couplings, could enable more efficient large-scale synthesis. The table below summarizes key structural characteristics from experimental data:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀N₂O | |
| Exact Mass | 184.1576 g/mol | |
| Predicted CCS (Ų) | 144.9 ([M+H]⁺ adduct) | |
| Topological Polar SA | 66.5 Ų |
Position in Contemporary Medicinal Chemistry
The molecule's 3D conformation exhibits two distinct pharmacophoric elements:
- A rigid, bicyclic core from the geminal dimethyl and cyclopentyl groups
- A flexible amide linker capable of hydrogen bond donation/acceptance
Comparative analysis with DrugBank entry DB08421 (piperidine-2-carboxylic acid tert-butylamide) reveals shared features:
- Both contain N-alkylamide motifs
- Similar molecular weights (184.28 vs. 184.16 Da)
- Comparable predicted blood-brain barrier penetration scores
The cyclopentyl substitution differentiates it from classical drug scaffolds by:
Significance in Pharmaceutical Research Landscape
As a structural analog of protease inhibitors, this compound demonstrates three key investigational advantages:
- Metabolic stability : The tertiary carbon center resists oxidative degradation
- Target selectivity : Cyclopentyl group may enhance binding pocket complementarity
- Synthetic tractability : Amenable to parallel synthesis via modern cross-coupling methods
Recent methodology developments in alkyl group installation, particularly nickel/photoredox dual catalysis, enable rapid generation of analogs with varied:
The table below contrasts synthetic approaches for related compounds:
This compound's emergence coincides with renewed focus on three-dimensionality in lead optimization, addressing flatland criticism of traditional drug candidates. Its structural features align with industry trends favoring:
Future research directions likely involve:
- Computational docking studies with proteolytic enzymes
- Structure-activity relationship investigations of cycloalkyl substituents
- Development of enantioselective synthetic routes
Properties
IUPAC Name |
2-amino-N-(cyclopentylmethyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,11)9(13)12-7-8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHQVIPXKVGQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1CCCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis
- Amino Protection :
The amino group of 2-amino-2-methylpropanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride to prevent undesired side reactions.
$$
\text{2-Amino-2-methylpropanoic acid} + \text{(Boc)}_2\text{O} \rightarrow \text{Boc-protected acid}
$$ - Activation as Acyl Chloride :
The Boc-protected acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride:
$$
\text{Boc-protected acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} + \text{SO}2 + \text{HCl}
$$ - Amidation with Cyclopentylmethylamine :
The acyl chloride reacts with cyclopentylmethylamine in dichloromethane (DCM) under inert conditions:
$$
\text{Acyl chloride} + \text{Cyclopentylmethylamine} \rightarrow \text{Boc-protected amide}
$$ - Deprotection :
The Boc group is removed using trifluoroacetic acid (TFA), yielding the final product:
$$
\text{Boc-protected amide} + \text{TFA} \rightarrow \text{2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide}
$$
Optimization Notes :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve coupling efficiency but may require rigorous drying.
- Catalytic Additives : Hydroxybenzotriazole (HOBt) reduces racemization during activation.
Reductive Amination Followed by Amidation
An alternative approach involves synthesizing the cyclopentylmethylamine intermediate via reductive amination before amidation.
Reductive Amination of Cyclopentanone
- Formation of Cyclopentylmethylamine :
Cyclopentanone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:
$$
\text{Cyclopentanone} + \text{NH}4\text{OAc} + \text{NaBH}3\text{CN} \rightarrow \text{Cyclopentylmethylamine}
$$ - Amide Coupling :
The amine is coupled with 2-amino-2-methylpropanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOBt.
Advantages :
- Avoids handling volatile acyl chlorides.
- Compatible with aqueous workup conditions.
One-Pot Tandem Reactions
Recent advances highlight one-pot methodologies to streamline synthesis.
Tandem Protection-Amidation
A single reaction vessel sequentially performs Boc protection, activation, and coupling:
- In-Situ Protection : Boc anhydride is added to 2-amino-2-methylpropanoic acid in DCM.
- Activation with EDC/HOBt : Forms the active ester intermediate.
- Amine Addition : Cyclopentylmethylamine is introduced, followed by TFA deprotection.
Yield : ~65% (theoretical, based on analogous reactions).
Analytical Validation and Quality Control
Critical to synthesis is verifying structural integrity:
Spectroscopic Characterization
Purity Assessment
- HPLC : >98% purity achieved via reverse-phase chromatography.
- Melting Point : Data absent in literature, necessitating empirical determination.
Comparative Analysis of Methods
Industrial-Scale Considerations
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that derivatives of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide may exhibit therapeutic effects due to their ability to interact with biological targets such as enzymes and receptors. For instance, studies have shown that similar compounds possess carbonyl-quenching activity, which is beneficial in treating disorders associated with reactive carbonyl species . This suggests potential applications in drug development aimed at mitigating oxidative stress-related diseases.
Case Studies
- A study highlighted the synthesis of peptide derivatives incorporating this compound, demonstrating enhanced metabolic stability compared to traditional dipeptides like L-carnosine. The derivatives showed superior activity in quenching carbonyl compounds, indicating their potential as therapeutic agents .
Biochemical Research
Fluorescent Probes
The compound can be utilized in biochemical studies as a fluorescent probe. Its structural properties allow for incorporation into peptides that can penetrate cell membranes and provide imaging capabilities in cellular environments. This application is critical for studying cellular processes and protein interactions .
Experimental Findings
- In a series of experiments involving cell-penetrating peptides, derivatives of similar amino acids were shown to accumulate within cells effectively, allowing for real-time imaging and tracking of biological processes using confocal microscopy . This underscores the utility of the compound in cellular biology research.
Materials Science
Polymer Development
The unique chemical structure of this compound allows it to act as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.
| Property | Value |
|---|---|
| Glass Transition Temperature (Tg) | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
These properties make it suitable for applications in creating high-performance materials for various industrial uses.
Environmental Applications
Carbon Capture Technologies
Due to its ability to interact with carbonyl compounds, derivatives of this amino acid could play a role in environmental applications aimed at capturing and neutralizing harmful pollutants. The effectiveness of these compounds in quenching reactive species positions them as candidates for use in developing environmentally friendly technologies .
Mechanism of Action
The mechanism of action of 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the amide group can participate in various chemical reactions. These interactions can influence biological pathways and enzyme activities, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
Key Insights :
- The cyclopentylmethyl group in the target compound provides a balance between hydrophobicity and rigidity compared to the flexible dimethylaminoethyl group in or the smaller N,N-dimethyl substituent in .
- Salt forms (e.g., dihydrochloride in ) enhance solubility but reduce passive diffusion across biological membranes.
Variations in Aromatic and Bulky Substituents
Key Insights :
- Aromatic substituents (e.g., naphthyl in ) increase LogP significantly compared to the target compound, favoring interactions with hydrophobic targets like cyclooxygenases or serotonin receptors.
- The absence of aromatic groups in the target compound may reduce off-target effects but limit affinity for certain receptors.
Cycloalkyl vs. Heterocyclic Analogues
Key Insights :
- Heterocyclic substituents (e.g., benzotriazole in ) introduce hydrogen-bond acceptors/donors, enabling coordination with metal ions or polar residues.
Biological Activity
2-Amino-N-(cyclopentylmethyl)-2-methylpropanamide, also known as a derivative of amino acids, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₅N₂O
- Molecular Weight : 169.23 g/mol
- CAS Number : 2247207-45-8
Biological Activity
The biological activity of this compound is primarily associated with its interactions with various biological targets, including receptors and enzymes. Research has indicated several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, which could be beneficial in conditions such as arthritis and other inflammatory diseases.
- CNS Activity : There is emerging evidence that this compound may influence central nervous system (CNS) pathways, suggesting potential applications in neuropharmacology .
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized to interact with specific G protein-coupled receptors (GPCRs) and may modulate signaling pathways involved in inflammation and pain perception .
Potential Targets:
- GPR35 : This receptor is known to respond to various endogenous ligands and may play a role in mediating the effects of this compound .
- Cyclic Nucleotide Pathways : The compound may affect cyclic AMP levels, influencing various downstream signaling cascades .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, yielding corresponding carboxylic acids and amines. This reaction is critical for understanding metabolic stability and degradation pathways.
Key Findings :
-
Acidic hydrolysis proceeds faster than basic hydrolysis due to protonation of the amide carbonyl, enhancing electrophilicity .
-
The cyclopentylmethyl group does not sterically hinder hydrolysis, as evidenced by similar reaction rates to simpler analogs.
Acylation of the Primary Amine
The 2-amino group reacts with acylating agents to form substituted amides, a common strategy for modifying bioactivity.
| Reagents | Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C→RT | 2-Acetamido-N-(cyclopentylmethyl)-2-methylpropanamide | 92% yield | |
| Benzoyl chloride | DCM, TEA, RT | 2-Benzamido-N-(cyclopentylmethyl)-2-methylpropanamide | 88% yield |
Mechanistic Insight :
-
Pyridine or triethylamine (TEA) acts as a base to neutralize HCl byproducts.
-
Steric hindrance from the cyclopentylmethyl group minimally affects reaction efficiency due to the primary amine’s accessibility.
Alkylation of the Primary Amine
The amine undergoes alkylation with alkyl halides, enabling the introduction of hydrophobic or functional groups.
| Reagents | Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C→RT | 2-(Methylamino)-N-(cyclopentylmethyl)-2-methylpropanamide | 80% yield (monoalkylation) | |
| Ethyl bromoacetate | K2CO3, DMF, 60°C | 2-(Ethoxycarbonylmethylamino)-N-(cyclopentylmethyl)-2-methylpropanamide | 75% yield |
Limitations :
-
Over-alkylation to tertiary amines is suppressed by controlling stoichiometry.
-
Bulky alkyl halides (e.g., tert-butyl iodide) show reduced reactivity due to steric clashes.
Salt Formation
Protonation of the amine group forms stable salts, enhancing solubility for pharmaceutical applications.
Applications :
Reactivity with Organometallic Reagents
The amide carbonyl exhibits limited reactivity with Grignard reagents unless activated.
Ring-Opening Reactions
The cyclopentylmethyl group can participate in strain-driven ring-opening under harsh conditions.
| Reagents | Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| H2SO4 (conc.) | 120°C, 12 hours | Cyclopentene + 2-Amino-2-methylpropanamide | 65% yield (via retro-ene reaction) |
Significance :
-
Demonstrates the stability of the cyclopentylmethyl group under physiological conditions.
Q & A
Q. What are the optimal synthetic routes for 2-amino-N-(cyclopentylmethyl)-2-methylpropanamide, and how can reaction yields be maximized?
The synthesis of this compound likely involves amide bond formation between 2-amino-2-methylpropanoyl chloride and cyclopentylmethylamine. Key steps include:
- Reagent selection : Use polar aprotic solvents (e.g., DMSO, acetonitrile) to stabilize intermediates and reduce side reactions .
- Temperature control : Maintain mild conditions (20–40°C) to prevent decomposition of the cyclopentylmethylamine moiety .
- Purification : Column chromatography with silica gel and a gradient eluent (ethyl acetate/hexane) is recommended for isolating the pure product . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) and using catalysts like DMAP .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the amide bond (δ ~6.5–8.0 ppm for NH in DMSO-d₆) and cyclopentylmethyl group integration .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₀H₂₀N₂O) .
- Elemental analysis : CHN data should match theoretical values (±0.3%) to confirm purity .
- IR spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural determination of this compound?
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and stereochemistry. Key steps:
- Crystallization : Use slow vapor diffusion with dichloromethane/hexane to obtain suitable crystals .
- Data collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K .
- Refinement : Use SHELXL for structure solution, applying anisotropic displacement parameters and validating with R-factor convergence (<5%) . Discrepancies in NMR or IR data (e.g., unexpected tautomerism) can be resolved via crystallographic hydrogen-bonding networks .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Dynamic effects : Variable-temperature NMR (VT-NMR) can detect conformational exchange broadening in the cyclopentylmethyl group .
- DFT calculations : Compare computed (B3LYP/6-31G**) and experimental IR/NMR spectra to identify artifacts or solvent effects .
- Cross-validation : Combine mass spectrometry fragmentation patterns with 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How can researchers design experiments to study the compound’s biological interactions?
- Enzyme assays : Screen against target enzymes (e.g., proteases) using fluorescence-based substrates. Monitor inhibition via IC₅₀ values .
- Molecular docking : Use AutoDock Vina to predict binding modes to active sites (e.g., cyclopentylmethyl hydrophobic interactions) .
- Cellular uptake studies : Radiolabel the compound with ¹⁴C or ³H to quantify permeability in Caco-2 cell monolayers .
Q. What methodologies are recommended for analyzing stability under varying conditions?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .
- HPLC-MS monitoring : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to track degradation products .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life from accelerated stability data (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
